molecular formula C9H7FN2O B14811389 3-Cyclopropoxy-5-fluoroisonicotinonitrile

3-Cyclopropoxy-5-fluoroisonicotinonitrile

Cat. No.: B14811389
M. Wt: 178.16 g/mol
InChI Key: GKBBICSCKIJLSG-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-fluoroisonicotinonitrile: is a chemical compound with the molecular formula C9H7FN2O It is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to an isonicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-fluoroisonicotinonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of cyclopropyl alcohol and 5-fluoroisonicotinonitrile as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-5-fluoroisonicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 3-Cyclopropoxy-5-fluoroisonicotinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities and materials.

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.

Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological properties that could be useful in drug development.

Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-fluoroisonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropoxy-5-fluoroisonicotinonitrile is unique due to the presence of both a cyclopropoxy group and a fluorine atom on the isonicotinonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

3-cyclopropyloxy-5-fluoropyridine-4-carbonitrile

InChI

InChI=1S/C9H7FN2O/c10-8-4-12-5-9(7(8)3-11)13-6-1-2-6/h4-6H,1-2H2

InChI Key

GKBBICSCKIJLSG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2C#N)F

Origin of Product

United States

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